molecular formula C7H13NO2 B8795680 Methyl 2-aminohex-5-enoate CAS No. 114486-35-0

Methyl 2-aminohex-5-enoate

Cat. No.: B8795680
CAS No.: 114486-35-0
M. Wt: 143.18 g/mol
InChI Key: PXKKJZHRWICJMF-UHFFFAOYSA-N
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Description

Methyl 2-aminohex-5-enoate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

114486-35-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-aminohex-5-enoate

InChI

InChI=1S/C7H13NO2/c1-3-4-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3

InChI Key

PXKKJZHRWICJMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC=C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve N-(phenylmethylene)-2-(3-butenyl)glycine methyl ester (25 g) in ethyl ether (400 mL) and stir with 1N hydrochloric acid (150 mL) and water (150 mL). Place under an argon atmosphere and stir for 2 hours. Separate the aqueous phase and adjust to pH 9, extract into chloroform, dry and evaporate the solvent in vacuo to give the title compound as a light oil (4.5 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve N-(phenylmethylene)-2-(3-butenyl)glycine methyl ester (25g) in ethyl ether (400mL) and stir with 1N hydrochloric acid (150mL) and water (150mL). Place under an argon atmosphere and stir for 2 hours. Separate the aqueous phase and adjust to pH 9, extract into chloroform, dry and evaporate the solvent in vacuo to give the title compound as a light oil (4.5g).
Name
N-(phenylmethylene)-2-(3-butenyl)glycine methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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